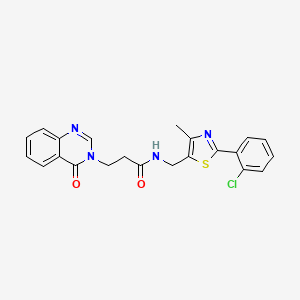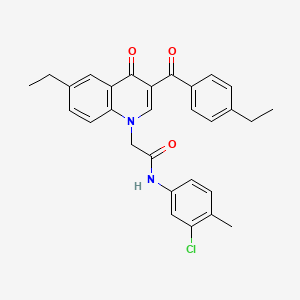
5-nitro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a chemical compound with the linear formula C8H5N3O3S2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C8H5N3O3S2/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12) . This indicates the presence of a thiazole ring and a thiophene ring in the molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.28 . It is a solid substance .Applications De Recherche Scientifique
Synthesis and Evaluation as Radiosensitizers and Cytotoxins
The compound 5-nitro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide and related nitrothiophenes have been synthesized and evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds show promise in enhancing the effectiveness of radiation therapy in cancer treatment due to their ability to sensitize hypoxic mammalian cells to radiation. The study revealed that compounds with strong tertiary amine bases or oxiranes in the side chain exhibited the most potent radiosensitization effects. However, systemic toxicity limits the dosage that can be administered in vivo, highlighting the need for further optimization of these compounds for clinical applications (Threadgill et al., 1991).
Antitumor Drug Synthesis
Another area of research involves the synthesis of derivatives related to this compound for the development of antitumor drugs. A notable example is the synthesis of temozolomide, an important antitumor agent, through a reaction involving 5-aminoimidazole-4-carboxamide with alkyl isocyanates, which can be cyclized to produce imidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-ones, including temozolomide (Wang et al., 1997).
Role in Chemical Carcinogenesis
Research into the role of 5-nitrofurans, closely related to this compound, in chemical carcinogenesis has provided insights into their metabolic and excretory pathways in inducing uroepithelial cancer. This research is crucial for understanding the mechanisms of carcinogenesis and for the development of strategies to mitigate cancer risk associated with these compounds (Spry et al., 1985).
Development of Highly Refractive Materials
The introduction of nitro groups and thiazole rings into polymers, inspired by the structure of this compound, has led to the development of high-refractive-index polyamides. These materials exhibit excellent solubility, high heat resistance, and high refractive indices, making them suitable for applications in optoelectronics and as materials for advanced optical devices (Javadi et al., 2015).
Antimicrobial and Antitubercular Activity
Derivatives of this compound have been synthesized and tested for their antimicrobial and antitubercular activities. These compounds open new avenues for the development of novel antimicrobial agents, highlighting the potential of nitrothiazole derivatives in combating infectious diseases (Samadhiya et al., 2013).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives, in general, have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Propriétés
IUPAC Name |
5-nitro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3S2/c12-7(10-8-9-3-4-15-8)5-1-2-6(16-5)11(13)14/h1-4H,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEIDDDNARWBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2699173.png)
![N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide](/img/structure/B2699174.png)



![4-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2699182.png)
![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2699184.png)
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2699187.png)
![5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2699188.png)